3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea
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Overview
Description
3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a unique structure that includes a hydroxyoxane ring, a methoxyphenyl group, and a urea moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea typically involves multiple steps, starting with the preparation of the hydroxyoxane and methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Hydroxyoxane Intermediate Preparation: The hydroxyoxane ring can be synthesized through the hydroxylation of an oxane precursor under controlled conditions.
Methoxyphenyl Intermediate Preparation: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.
Coupling Reaction: The hydroxyoxane and methoxyphenyl intermediates are coupled using a urea-forming reaction, often involving the use of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents and catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the hydroxyoxane ring can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-[(4-Hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-hydroxyoxan-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in
Properties
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-21-14-4-2-13(3-5-14)6-9-17-15(19)18-12-16(20)7-10-22-11-8-16/h2-5,20H,6-12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNURJYKZPTZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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